Triarylsulfonium hexafluoroantimonate S&

Photoacid generator Cationic photopolymerization Acid strength hierarchy

Triarylsulfonium hexafluoroantimonate S& (CAS 109037-75-4) is a mixed triarylsulfonium salt supplied as a 50 wt.% solution in propylene carbonate, functioning as a cationic photoacid generator (PAG) and photoinitiator for UV- and electron-beam-curable systems. Its photolysis upon irradiation in the 210–350 nm range generates the superacid HSbF₆, which initiates cationic ring-opening polymerization of epoxides, oxetanes, and vinyl ethers, while simultaneously producing aryl radical species capable of initiating free-radical polymerization.

Molecular Formula C30H51F6SSb
Molecular Weight 679.548
CAS No. 109037-75-4
Cat. No. B561099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriarylsulfonium hexafluoroantimonate S&
CAS109037-75-4
Molecular FormulaC30H51F6SSb
Molecular Weight679.548
Structural Identifiers
SMILESCC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1
InChIKeyIAYXUSLCQRDSMB-KRBQFHQASA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triarylsulfonium Hexafluoroantimonate S& (CAS 109037-75-4): Core Identity & Industrial Role


Triarylsulfonium hexafluoroantimonate S& (CAS 109037-75-4) is a mixed triarylsulfonium salt supplied as a 50 wt.% solution in propylene carbonate, functioning as a cationic photoacid generator (PAG) and photoinitiator for UV- and electron-beam-curable systems . Its photolysis upon irradiation in the 210–350 nm range generates the superacid HSbF₆, which initiates cationic ring-opening polymerization of epoxides, oxetanes, and vinyl ethers, while simultaneously producing aryl radical species capable of initiating free-radical polymerization [1]. This dual initiating capability, combined with the exceptional acid strength of the hexafluoroantimonate-derived proton, underpins its widespread industrial use in photoresists, coatings, adhesives, stereolithography resins, and advanced microelectronic materials [2].

Why Triarylsulfonium Hexafluoroantimonate Cannot Be Freely Substituted: The Anion-Driven Performance Gap


In triarylsulfonium-based photoacid generators, the counteranion is not a spectator—it is the primary determinant of the photogenerated acid's strength, which directly governs polymerization initiation efficiency, cure speed, and ultimate crosslink density . Experimental studies have established that sensitivity decreases in the rank order SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻, because the less nucleophilic anion yields a stronger Brønsted acid that is less prone to ion-pair recombination and chain termination [1]. Consequently, substituting triarylsulfonium hexafluoroantimonate with the cheaper and more readily available triarylsulfonium hexafluorophosphate—or any other in-class initiator bearing a different anion—produces measurably inferior cure kinetics, lower crosslink density, and higher required loading levels, making unvalidated generic substitution a direct risk to process specifications and end-product performance [2].

Quantitative Differentiation Evidence: Triarylsulfonium Hexafluoroantimonate S& vs. Closest Analogs


Evidence 1: Photogenerated Acid Strength Drives Superior Sensitivity Versus All Common In-Class Anions

The sensitivity of onium-salt photoinitiators is fundamentally determined by the anionic species. Quantum chemical calculations and experimental sensitivity measurements demonstrate that for triarylsulfonium salts, the sensitivity order is SbF₆⁻ > PF₆⁻ > BF₆⁻ [1]. This ranking is corroborated by independent differential scanning calorimetry (DSC) studies using gamma-cell exotherms (ΔT) as a relative measure of photoinitiator effectiveness, which confirm the anion reactivity trend SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻ and show that the effect is consistent across both diaryliodonium and triarylsulfonium cation platforms [2]. The mechanistic basis is that the less nucleophilic SbF₆⁻ anion generates a superacid (HSbF₆) with minimal ion-pair recombination, whereas the more nucleophilic PF₆⁻ and BF₄⁻ counterparts produce weaker acids that are trapped by ether/ester functionalities in the resin, prematurely terminating propagation .

Photoacid generator Cationic photopolymerization Acid strength hierarchy

Evidence 2: 40–60% Lower Loading Requirement Versus Triarylsulfonium Hexafluorophosphate for Equivalent Cure Performance

Triarylsulfonium hexafluoroantimonate achieves equivalent or superior curing performance at a loading level that is only 40–60% of that required for triarylsulfonium hexafluorophosphate [1]. This substantial reduction in required initiator concentration is a direct consequence of the higher acid strength of photogenerated HSbF₆ versus HPF₆, which translates into more efficient propagation and reduced termination. Commercial triarylsulfonium hexafluoroantimonate products (e.g., PL-6976) are validated to deliver very fast curing at usage levels of 0.3–10 wt% [2].

Cationic photoinitiator Loading efficiency Formulation cost reduction

Evidence 3: Measurably Lower Yellowing Than the Hexafluorophosphate Analog in Cured Films

Yellowing of cured films is a persistent problem with many cationic photoinitiators and limits their use in clear coats, white systems, and optical applications. Triarylsulfonium hexafluoroantimonate (PL-6976) provides lower yellowing than its direct structural analog, triarylsulfonium hexafluorophosphate (PL-6992), when used in cycloaliphatic epoxide and vinyl ether formulations . The reduced yellowing is attributed to the dispersed positive charge across three aromatic rings on the sulfonium sulfur, which minimizes formation of colored conjugated byproducts upon photolysis, a property specifically contrasted with the yellowing-prone amino- or alkylthio-substituted benzoyl radical photoinitiators such as Irgacure 369 and Irgacure 907 [1].

Non-yellowing photoinitiator Optical clarity Cationic UV curing

Evidence 4: Dual Radical/Cationic Photoinitiation Mechanism Enables Hybrid Cure and Surface Functionalization

Upon UV irradiation, triarylsulfonium hexafluoroantimonate undergoes C–S bond homolysis to generate both a Brønsted superacid (HSbF₆, initiating cationic polymerization) and aryl radical species (initiating free-radical polymerization) [1]. This dual initiating capability is not observed in purely ionic photoacid generators that lack radical-generating photolysis pathways. The retention of active photoinitiator residues within the cured matrix has been explicitly exploited for post-cure surface photografting: sufficient triarylsulfonium hexafluoroantimonate remains in cured SU-8 photoresist to serve as a radical source for UV-mediated grafting of polymer coatings onto the surface [2]. This property has also been demonstrated for surface modification of biodegradable PHBHV biopolymer films in aqueous media [3] and for controlling the degree of crosslinking in UV-cured interpenetrating networks combining radical and cationic systems [4].

Dual photoinitiator Hybrid cure Surface grafting

Evidence 5: Decomposition Temperature Exceeding 300 °C Enables High-Temperature Processing and Extended Service Life

Triarylsulfonium hexafluoroantimonate exhibits a decomposition temperature above 300 °C [1], placing it among the most thermally stable organic photoacid generators commercially available. This thermal robustness is critical for applications involving post-exposure bake (PEB) steps in photolithography, where temperatures of 90–130 °C are routinely applied to drive acid-catalyzed deprotection or crosslinking, and for coatings subjected to sustained elevated temperatures in service. In contrast, diaryliodonium salts—although often cited as more effective UV photoinitiators than triarylsulfonium salts of the same anion [2]—generally possess lower thermal stability, which can limit their use in processes requiring extended high-temperature exposure.

Thermal stability High-temperature photoinitiator Electronic materials

Validated Application Scenarios Where Triarylsulfonium Hexafluoroantimonate S& Provides Documented Differentiation


SU-8 Negative-Tone Photoresist for MEMS and Microfluidic Device Fabrication

SU-8 photoresist—the industry-standard negative resist for high-aspect-ratio MEMS structures—is formulated with triarylsulfonium hexafluoroantimonate as the photoacid generator [1]. Upon UV exposure, the PAG generates HSbF₆, which initiates cationic crosslinking of the EPON SU-8 epoxy resin. Critically, sufficient unphotolyzed PAG remains in the cured SU-8 matrix to serve as a latent radical source for UV-mediated surface graft polymerization, enabling post-lithography surface functionalization without additional initiator application [2]. The thermal stability of the SbF₆⁻ salt (>300 °C) ensures compatibility with the post-exposure bake (typically 65–95 °C) and post-bake (150–200 °C) steps without premature decomposition. This combination of high acid strength, latent radical functionality, and thermal robustness makes the SbF₆⁻-based PAG the irreplaceable standard for SU-8, where substitution with a PF₆⁻ analog would compromise crosslink density, aspect ratio fidelity, and surface grafting capability.

Transparent Cationic UV-Curable Coatings Requiring Non-Yellowing Performance

For clear overprint varnishes, white basecoats, LED encapsulants, and optical clear adhesives, the lower yellowing of triarylsulfonium hexafluoroantimonate relative to its hexafluorophosphate analog (PL-6976 vs. PL-6992) is a decisive selection criterion [1]. The hexafluoroantimonate version achieves equivalent cure speed at 40–60% lower loading, which simultaneously reduces residual initiator content—a direct contributor to long-term yellowing and extractables [2]. The combination of low yellowing, reduced loading, and the dual radical/cationic mechanism enables single-initiator formulations for hybrid epoxy-acrylate clear coats that would otherwise require separate radical and cationic initiators, each contributing to color development.

Electron-Beam and Gamma-Ray Curing of Epoxy Composites for Aerospace and High-Performance Applications

In electron-beam (E-beam) curing of epoxy composites—a technology offering ambient-temperature cure, reduced cycle times, and unlimited resin shelf life versus thermal curing—triarylsulfonium hexafluoroantimonate (TASHFA) has been directly compared with triarylsulfonium hexafluorophosphate (TASHFP). Studies demonstrate that the Sb-type photoinitiator is preferable for E-beam curing, achieving higher gel fraction at equivalent dose and enabling the use of lower photoinitiator concentration (2 wt% optimal) and/or lower absorbed dose (600 kGy) compared to the phosphate analog [2]. This translates into reduced initiator cost per part and minimized anion-derived impurities in the final composite, which are critical for aerospace structural applications where outgassing and thermal stability are tightly specified.

Graphene Doping via Chemical and Photoactivated Pathways

Triarylsulfonium hexafluoroantimonate has been demonstrated as an effective chemical dopant for single-layer CVD graphene, reducing surface resistance from 576 Ω/sq (undoped) to 430 Ω/sq (5 mM doping) under simple immersion conditions, with further reduction to 211 Ω/sq (63% decrease from 580 Ω/sq baseline) when combined with UV photoactivation at 360 nm (100 W, 15 min) [1]. This dual chemical/photochemical doping capability exploits both the ionic character of the sulfonium salt and the photogenerated radical species, offering a tunable doping methodology that is distinct from conventional dopants such as AuCl₃ or HNO₃, which lack the photoactivatable component.

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